5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one 5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1510311-17-7
VCID: VC3407004
InChI: InChI=1S/C9H9BrN4O2/c1-5-12-8(16-13-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3
SMILES: CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C
Molecular Formula: C9H9BrN4O2
Molecular Weight: 285.1 g/mol

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

CAS No.: 1510311-17-7

Cat. No.: VC3407004

Molecular Formula: C9H9BrN4O2

Molecular Weight: 285.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one - 1510311-17-7

Specification

CAS No. 1510311-17-7
Molecular Formula C9H9BrN4O2
Molecular Weight 285.1 g/mol
IUPAC Name 5-bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Standard InChI InChI=1S/C9H9BrN4O2/c1-5-12-8(16-13-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3
Standard InChI Key CKWRIOCZAQTWTH-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C
Canonical SMILES CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C

Introduction

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic organic compound that combines elements from both oxadiazole and dihydropyrimidinone structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that may confer biological activity.

Synthesis and Purification

The synthesis of 5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves two main steps:

  • Formation of the Oxadiazole Ring: This step requires specific reagents and conditions to achieve the desired oxadiazole structure.

  • Cyclization to Create the Dihydropyrimidinone Core: This involves further chemical reactions to integrate the oxadiazole moiety into the dihydropyrimidine framework.

Purification techniques such as recrystallization or chromatography are commonly employed to isolate the desired product from side products and unreacted materials.

Applications and Biological Activity

This compound is classified as a heterocyclic organic compound with potential applications in medicinal chemistry. The presence of multiple nitrogen atoms and the oxadiazole ring contributes to its potential reactivity and biological activity. The mechanism of action involves interactions with specific molecular targets in biological systems, where the oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential biological activity due to unique structural features
Material ScienceContribution to the development of new materials with specific properties
Pharmaceutical ResearchExploration of its interactions with biological targets for therapeutic purposes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator